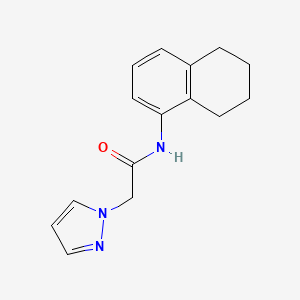
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, also known as PTN, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in a variety of research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to reduce oxidative stress in neuronal cells. Additionally, 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been found to modulate the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress in neuronal cells, and reduce inflammation in experimental models. Additionally, 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been found to modulate the activity of certain signaling pathways involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cells and has been shown to have low toxicity in experimental models. However, the limitations of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide include its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. One potential area of research is the development of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide derivatives that may have improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide and its potential applications in a variety of research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Méthodes De Synthèse
The synthesis of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves a multi-step process that starts with the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl bromoacetate to form 5,6,7,8-tetrahydronaphthalen-1-yl)acetate. This intermediate product is then reacted with hydrazine hydrate to form 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide.
Applications De Recherche Scientifique
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-cancer effects, specifically in inhibiting the growth of breast cancer cells. Additionally, 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress. It has also been studied for its anti-inflammatory effects, reducing inflammation in a variety of experimental models.
Propriétés
IUPAC Name |
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(11-18-10-4-9-16-18)17-14-8-3-6-12-5-1-2-7-13(12)14/h3-4,6,8-10H,1-2,5,7,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXLWHDAZXVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
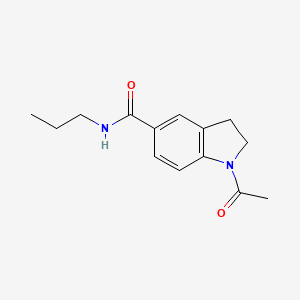
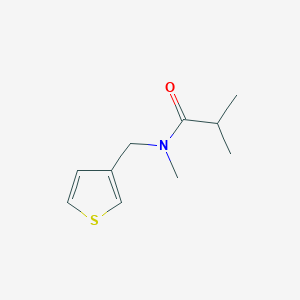
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)



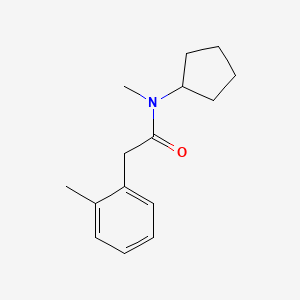
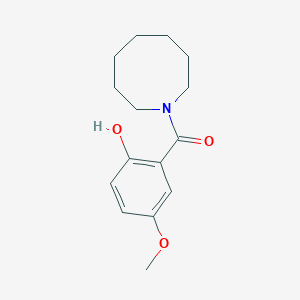
![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
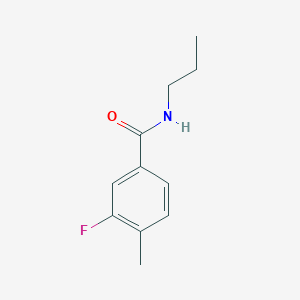
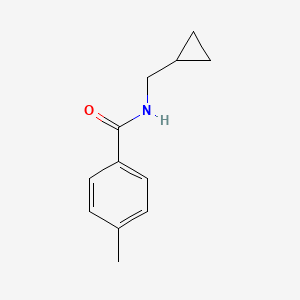
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)